7-Cyanoheptanal

Lipophilicity Membrane Permeability Solubility

7-Cyanoheptanal (IUPAC: 8-oxooctanenitrile) is a bifunctional C8 aliphatic compound bearing both a terminal aldehyde and a terminal nitrile group. It is primarily employed as a versatile ω-cyanoaldehyde building block in organic synthesis for the construction of heterocycles, amino acids, and functionalized carbon chains.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 13050-09-4
Cat. No. B088671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyanoheptanal
CAS13050-09-4
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC(CCCC#N)CCC=O
InChIInChI=1S/C8H13NO/c9-7-5-3-1-2-4-6-8-10/h8H,1-6H2
InChIKeyGPIYCUTWSGJWLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Cyanoheptanal (CAS 13050-09-4): Essential Procurement Data for the C8 ω-Cyanoaldehyde Building Block


7-Cyanoheptanal (IUPAC: 8-oxooctanenitrile) is a bifunctional C8 aliphatic compound bearing both a terminal aldehyde and a terminal nitrile group. It is primarily employed as a versatile ω-cyanoaldehyde building block in organic synthesis for the construction of heterocycles, amino acids, and functionalized carbon chains [1][2]. The compound is a colorless to pale yellow liquid with a molecular weight of 139.19 g/mol, a computed XLogP3 of 0.3, and a topological polar surface area of 40.9 Ų [1].

Bifunctional Synthon Aldehyde + nitrile C8 backbone for heterocycle and amino acid assembly
Chain Length Control Defined C8 spacing critical for macrocycle and ring-size outcomes
Validated Procedure Scalable, high-yielding OrgSyn route supports reliable procurement

Why 7-Cyanoheptanal Cannot Be Replaced by a Generic ω-Cyanoaldehyde


The precise chain length (C8) and the spatial separation of the aldehyde and nitrile functionalities in 7-cyanoheptanal are critical for its performance in specific applications, such as macrocycle construction or tandem reactions requiring defined spacing. Direct substitution with shorter (e.g., C6) or longer (e.g., C9) chain analogs can lead to altered reaction kinetics, cyclization ring size, and product purity due to differences in conformational flexibility, steric demand, and lipophilicity. The established, high-yielding synthesis via Beckmann fission of a cyclooctanone derivative provides a reliable and scalable source, whereas syntheses for other chain lengths may be less efficient or require less accessible starting materials [1][2].

Chain Length Mismatch
C6 or C9 analogs alter reaction kinetics, cyclization ring size, and product purity due to conformational differences.
Synthetic Route Gaps
Validated Beckmann-fission route ensures scalability; alternative chain-length syntheses may lack comparable efficiency or accessibility.

7-Cyanoheptanal: Quantitative Evidence for Differentiated Selection


C8 vs. C9 ω-Cyanoaldehyde: Impact of Chain Length on Lipophilicity and Physical Properties

For applications requiring specific lipophilicity or solubility profiles, the selection of 7-cyanoheptanal over its one‑carbon‑longer homolog, 9‑oxononanenitrile (CAS 28274‑37‑5), is substantiated by quantifiable differences in computed properties. These data are essential for predicting behavior in biological assays or chromatographic purifications [1][2].

C8 vs. C9 Lipophilicity
Reported comparison
LogP 0.3 vs. 2.44
Supports aqueous-workup and solubility-based selection
Computed XLogP3 values; review for in-context relevance
Lipophilicity Membrane Permeability Solubility

Synthetic Efficiency: Demonstrated High Yield in a Validated Procedure

The procurement value of 7‑cyanoheptanal is enhanced by the availability of a fully validated, high‑yielding synthesis published in Organic Syntheses, a hallmark of reliable and scalable chemistry. This provides a benchmark for in‑house preparation or a quality standard for commercial sourcing [1].

Synthetic Yield
Method context
85.2%
Supports scalable, cost-effective procurement
Distilled product; validated OrgSyn procedure
Process Chemistry Scale-up Cost of Goods

Orthogonal Reactivity: Aldehyde Protection with Acetal Formation

The aldehyde functionality in 7-cyanoheptanal can be selectively protected as an ethylene acetal (CAS 13050-10-7), a standard and reversible transformation that masks the aldehyde while leaving the nitrile group untouched. This orthogonal protection is essential for multi-step sequences where aldehyde interference must be avoided [1].

Aldehyde Protection
Class-level
Acetal derivative (CAS 13050-10-7)
Supports orthogonal protection strategy
Supplier-sourced data; verify lab-specific performance
Protecting Group Strategy Tandem Reactions Synthetic Versatility

Validated Application Scenarios for 7-Cyanoheptanal Based on Quantitative Evidence


Synthesis of Heterocyclic Compounds for Agrochemical and Pharmaceutical Lead Discovery

As demonstrated in patent literature, 7-cyanoheptanal serves as a key intermediate in the preparation of heterocyclic compounds, such as substituted pyridines, which are core scaffolds in drug discovery and crop protection. The defined C8 chain provides the appropriate spacing for constructing specific ring systems [1].

Preparation of Unsaturated Cyanocarbonyl Compounds via Aldehyde Condensation

7-Cyanoheptanal can be employed in condensation reactions with carbonyl compounds to yield unsaturated cyanocarbonyl derivatives, as exemplified by its use in the synthesis of 5,5-dimethyl-7-cyanoheptene-3-one-2 (achieved in 61.1% yield). This reaction pathway is valuable for creating more complex, functionalized molecules [1].

Construction of Amino Acids and Peptide Mimetics via Nitrile Transformations

The terminal nitrile group in 7-cyanoheptanal is a versatile precursor for conversion to carboxylic acids, amines, or amides. This makes it an ideal building block for the synthesis of unnatural amino acids and peptide mimetics with tailored side-chain lengths, where the C8 backbone offers a specific spatial profile [1][2].

Application
Selection Property
Validation Focus
Heterocycle scaffolds for lead discovery
C8 spacing for ring construction
Heterocycle assembly fidelity
Unsaturated cyanocarbonyl synthesis
Aldehyde condensation reactivity
Condensation product yields and purity
Unnatural amino acid / peptide mimetics
Nitrile conversion versatility
Carboxylic acid/amine/amide outcomes
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